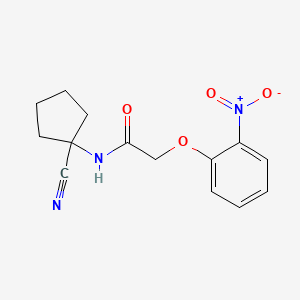
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in preventing and treating dental caries. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of tooth enamel and prevent demineralization.
作用机制
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which promote remineralization of the enamel. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to inhibit the growth of cariogenic bacteria by disrupting their ability to adhere to tooth surfaces and form dental plaque.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects on the oral environment. It promotes the formation of hydroxyapatite crystals, which are essential for tooth enamel remineralization. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to reduce the acidity of the oral environment, making it less conducive to the growth of cariogenic bacteria. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and improve overall oral health.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is stable and can be stored for extended periods of time without significant degradation. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is that it can be difficult to work with due to its tendency to form aggregates and precipitates.
未来方向
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of new formulations of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide that can be used in a wider range of oral care products. Additionally, research is needed to better understand the mechanisms of action of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide and how it interacts with other compounds in the oral environment. Finally, there is a need for further clinical trials to determine the efficacy of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide in preventing and treating dental caries in humans.
合成方法
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is synthesized through a process of chemical modification of casein, a protein found in milk. The casein is first hydrolyzed with a protease enzyme to produce CPP, which is then combined with ACP to form N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide.
科学研究应用
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in preventing and treating dental caries. Research has shown that N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide can remineralize tooth enamel, reduce the growth of cariogenic bacteria, and inhibit the formation of dental plaque. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has also been shown to be effective in reducing tooth sensitivity and improving the overall health of teeth.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c15-10-14(7-3-4-8-14)16-13(18)9-21-12-6-2-1-5-11(12)17(19)20/h1-2,5-6H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXYJJXEVDLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)
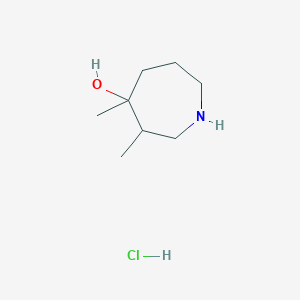
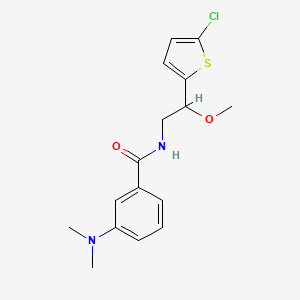
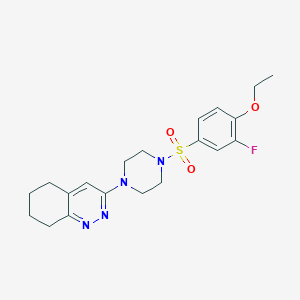
![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)
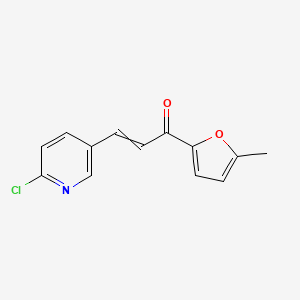
![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

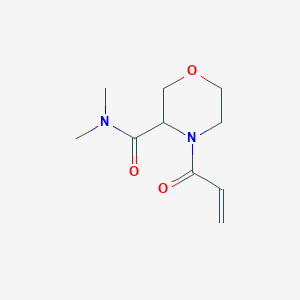
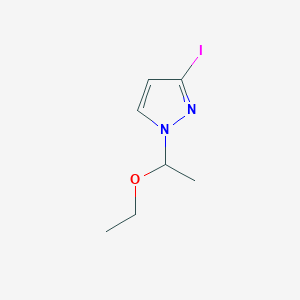
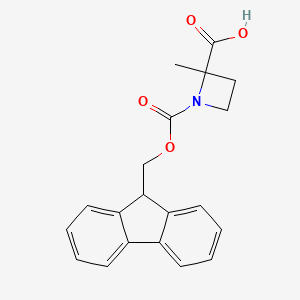
![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)
![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)